3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene
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Overview
Description
3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine, methoxy, and sulfonyl groups, as well as a naphthylpiperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base, such as pyridine.
Naphthylpiperazinyl Substitution: The final step involves the reaction of the sulfonylated benzene derivative with naphthylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2,4-dichloro-1-methoxy-: This compound shares the dichloro and methoxy substituents but lacks the sulfonyl and naphthylpiperazinyl groups.
Benzene, 1,4-dichloro-2-methoxy-: Similar to the above compound but with different positions of the chlorine atoms.
Uniqueness
3,4-Dichloro-2-methoxy-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is unique due to the presence of the naphthylpiperazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C21H20Cl2N2O3S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-21-19(10-9-17(22)20(21)23)29(26,27)25-13-11-24(12-14-25)18-8-4-6-15-5-2-3-7-16(15)18/h2-10H,11-14H2,1H3 |
InChI Key |
SKRJXWVQPYRKNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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